FTI-277 FTI-277 FTI-277 is an inhibitor of farnesyl transferase (FTase); a highly potent Ras CAAX peptidomimetic which antagonizes both H- and K-Ras oncogenic signaling.IC50 value:Target: FTase inhibitorin vitro: Treatment with FTI-277 (20 microM) for 48 h prior to irradiation led to a significant decrease in survival of radioresistant cells expressing the 24-kDa isoform (HeLa 3A) but had no effect on the survival of control cells (HeLa PINA). The radiosensitizing effect of FTI-277 is accompanied by a stimulation of postmitotic cell death in HeLa 3A cells and by a reduction in G(2)/M-phase arrest in both cell types [1]. Treatment of PC-3 cells with GGTI-298 and FTI-277 inhibited migration and invasion in a time- and dose-dependent manner [3].in vivo: FTI-277 treatment prevented increased PTP-1B and PTEN protein expression in burned mice as compared with vehicle alone. In contrast, FTI-277 did not significantly alter protein expression of PTP-1B and PTEN in sham-burned mice [2].
Brand Name: Vulcanchem
CAS No.: 170006-73-2
VCID: VC0003464
InChI: InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1
SMILES: COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
Molecular Formula: C22H29N3O3S2
Molecular Weight: 447.6 g/mol

FTI-277

CAS No.: 170006-73-2

Cat. No.: VC0003464

Molecular Formula: C22H29N3O3S2

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

FTI-277 - 170006-73-2

CAS No. 170006-73-2
Molecular Formula C22H29N3O3S2
Molecular Weight 447.6 g/mol
IUPAC Name methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1
Standard InChI Key GKFPROVOIQKYTO-UZLBHIALSA-N
Isomeric SMILES COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2
SMILES COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
Canonical SMILES COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Chemical and Structural Properties of FTI-277

Molecular Composition and Variants

FTI-277 exists in multiple salt forms, including the trifluoroacetate (CID 71311821) and hydrochloride (CID 3005532) derivatives. The base compound has a molecular formula of C<sub>22</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub> and a molecular weight of 447.6 g/mol . The hydrochloride salt (CAS 180977-34-8) increases the weight to 484.07 g/mol due to the addition of a chlorine atom .

Table 1: Comparative Molecular Properties of FTI-277 Variants

PropertyFTI-277 BaseFTI-277 TrifluoroacetateFTI-277 Hydrochloride
Molecular FormulaC<sub>22</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub>C<sub>24</sub>H<sub>30</sub>F<sub>3</sub>N<sub>3</sub>O<sub>5</sub>S<sub>2</sub>C<sub>22</sub>H<sub>30</sub>ClN<sub>3</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight (g/mol)447.6561.6484.07
CAS Number170006-73-21217447-06-7180977-34-8

Structural Determinants of Activity

The compound features a peptidomimetic structure designed to mimic the CAAX motif of Ras proteins, which is critical for FTase recognition. The (2R)-2-amino-3-sulfanylpropyl group and methylthiobutanoate moiety enable competitive inhibition by binding to FTase's active site . X-ray crystallography studies suggest that the stereochemistry at the chiral centers (S)-2 and (R)-2 optimizes interactions with hydrophobic pockets in the enzyme .

Mechanism of Action: Targeting Ras Farnesylation

Inhibition of Farnesyltransferase

FTI-277 blocks FTase-mediated transfer of a farnesyl group to Ras proteins, a post-translational modification essential for membrane localization and oncogenic signaling. At 10 nM, it inhibits H-Ras processing by >95%, while requiring 3 μM for complete blockade . Notably, it exhibits 100-fold selectivity for FTase over geranylgeranyltransferase I (GGTase I), sparing proteins like Rap1A that rely on geranylgeranylation .

Impact on Downstream Signaling

By preventing Ras membrane anchoring, FTI-277 disrupts the Ras-Raf-MAPK pathway. In H-Ras-transformed breast cells (H-Ras-MCF10A), treatment reduces phosphorylated ERK1/2 levels by 60–80%, correlating with G<sub>2</sub>/M cell cycle arrest . Paradoxically, cytoplasmic accumulation of non-farnesylated H-Ras leads to inactive Ras-Raf complexes, further dampening proliferative signals .

Preclinical Efficacy in Cancer Models

Hematologic Malignancies

In multiple myeloma, FTI-277 shows differential cytotoxicity based on Ras mutation status:

  • N-Ras-mutated H929 cells: IC<sub>50</sub> = 1.2 μM (72-hour treatment) .

  • K-Ras-mutated 8226 cells: Requires co-administration with GGTI-2166 (GGTase inhibitor) to achieve 70% apoptosis .
    For myeloid leukemia, combining 5 μM FTI-277 with 2 μM arsenic trioxide synergistically increases apoptosis from 15% (monotherapy) to 45% (combination) in HL-60 cells .

Solid Tumors

In breast cancer models:

  • H-Ras-driven Hs578T cells: 10 μM FTI-277 reduces invasion by 85% in Matrigel assays .

  • EGF-stimulated MDA-MB-231 cells: Pretreatment with 3 μM FTI-277 decreases H-Ras-GTP membrane localization by 90%, abrogating EGF-induced migration .

Emerging Applications and Combination Strategies

Antiviral Activity

In hepatitis delta virus (HDV)-infected mice, daily intraperitoneal injections of 50 mg/kg FTI-277 reduce viral titers by 3 logs within 14 days, likely by disrupting HDV large antigen prenylation .

Synergy with Chemotherapeutic Agents

  • Arsenic Trioxide: Enhances caspase-3 activation in leukemia cells by 3-fold vs. monotherapy .

  • Gemcitabine: Ongoing trials in pancreatic cancer (K-Ras-mutated) show preliminary 40% tumor regression in xenografts .

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